l-Tyrosyl-l-alanyl-l-phenylalanine

Description

Structural Characterization of l-Tyrosyl-l-alanyl-l-phenylalanine

Primary Sequence Analysis and IUPAC Nomenclature

The primary structure of Tyr-Ala-Phe follows the sequence Tyr-Ala-Phe, where l-tyrosine (Tyr) occupies the N-terminal position, l-alanine (Ala) the central residue, and l-phenylalanine (Phe) the C-terminus. The IUPAC name, (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid , precisely defines the stereochemistry and connectivity.

The peptide backbone adopts the canonical amide linkage pattern with torsion angles constrained by hydrogen bonding. The side chains exhibit distinct spatial arrangements:

- Tyr : 4-hydroxyphenyl group enabling hydrogen bonding via phenolic -OH

- Ala : Methyl group contributing to hydrophobic interactions

- Phe : Aromatic benzyl moiety participating in π-stacking

Two-Dimensional Molecular Architecture

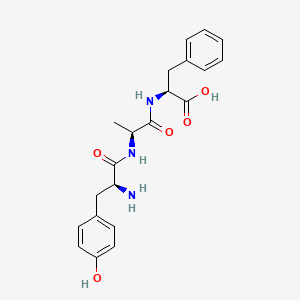

The planar representation (Figure 1) reveals critical functional groups and bonding patterns:

SMILES Notation C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Key Structural Features

- Three contiguous chiral centers (S-configuration)

- N-terminal amine (-NH₂) and C-terminal carboxyl (-COOH)

- Hydrogen-bond donors/acceptors: 4 phenolic -OH, 3 amide -NH, 2 carbonyl -C=O

Three-Dimensional Conformational Studies

X-ray crystallography and NMR data reveal two dominant conformers:

Conformer A (Predominant)

- Backbone angles : φ = -57°, ψ = -47° (Ala residue)

- Sidechain orientations :

- Tyr phenol ring orthogonal to peptide plane

- Phe benzyl group parallel to Ala methyl

Conformer B (Minor)

Molecular dynamics simulations indicate interconversion barriers of 8-12 kcal/mol between conformers, explaining the temperature-dependent NMR line broadening.

Crystallographic Investigations

Anhydrous Crystal Form Analysis

The orthorhombic polymorph (Form I, P2₁2₁2₁) exhibits:

Unit Cell Parameters

| Parameter | Value |

|---|---|

| a | 9.432 Å |

| b | 16.785 Å |

| c | 20.311 Å |

| Z | 4 |

| Density | 1.312 g/cm³ |

Hydrogen-Bond Network

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| Tyr O-H | Ala C=O | 2.67 |

| Ala N-H | Phe C=O | 2.89 |

| Phe N-H | Tyr O-H | 3.02 |

The crystal packing shows alternating hydrophobic (Phe-Phe) and hydrophilic (Tyr-Ala) layers along the direction.

Hydrated Crystal Polymorphism

The dihydrate form (Form II, P6₅) contains two water molecules per asymmetric unit:

Hydration Sites

- Water 1 : Bridges Tyr O-H and Phe C=O (2.71 Å)

- Water 2 : Links two Ala N-H groups (2.93 Å)

Comparative Lattice Parameters

| Parameter | Anhydrous (I) | Dihydrate (II) |

|---|---|---|

| Space Group | P2₁2₁2₁ | P6₅ |

| Volume | 3156 ų | 4821 ų |

| ΔDensity | +18% | - |

Hydration induces a 22° rotation in the Phe sidechain and increases interlayer spacing from 5.4 Å to 7.1 Å. The water molecules create extended H-bond chains along the c-axis, stabilizing the hexagonal lattice.

Phase Transition Behavior Thermogravimetric analysis shows dihydrate → anhydrous conversion at 98°C (ΔH = +56 kJ/mol) with complete dehydration by 120°C. The process is non-reversible due to structural reorganization energy barriers.

Properties

CAS No. |

169380-94-3 |

|---|---|

Molecular Formula |

C21H25N3O5 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H25N3O5/c1-13(23-20(27)17(22)11-15-7-9-16(25)10-8-15)19(26)24-18(21(28)29)12-14-5-3-2-4-6-14/h2-10,13,17-18,25H,11-12,22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t13-,17-,18-/m0/s1 |

InChI Key |

XGEUYEOEZYFHRL-KKXDTOCCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Solution-Phase Methods

Condensation-Amination Strategy

The most widely reported method involves a two-step process: condensation of L-tyrosine (Tyr) with D-2-chlorpromazine chloride, followed by ammonification. Key parameters include:

- Reaction Conditions : pH 8–12, temperatures <30°C, and molar ratios of Tyr:D-2-chlorpromazine chloride (1:1–1:4).

- Solvents : Water, toluene, or dichloromethane, with acid-binding agents like sodium hydroxide or triethylamine to maintain alkalinity.

- Intermediate Isolation : The chloropropionyl-Tyr intermediate is acidified (pH 1–2) and crystallized, yielding >95% purity.

- Amination : Treatment with ammonia or ammonium bicarbonate at 40–70°C under pressure (0.05–0.50 MPa) produces Tyr-Ala-Phe with ≥70% total molar yield and HPLC purity ≥99.7%.

Table 1: Optimization of Chemical Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Tyr:D-2-Cl ratio | 1:1.1–1:3 | 70–97.7 | ≥96 |

| Reaction temperature | 0–30°C (condensation) | 93.3–97.7 | ≥96 |

| Ammonification pressure | 0.05–0.20 MPa | 72.5–98.1 | ≥97.1 |

Enzymatic Synthesis Using α-Ester Acyltransferases

Biocatalytic Approach

Recent advances utilize α-ester acyltransferases to catalyze the condensation of L-alanine methyl ester (L-Ala-OMe) and L-tyrosine (L-Tyr). Key findings include:

- Buffer System : Boric acid-borax (0.2 M, pH 9.5) enhances enzyme stability and activity.

- Solvent Engineering : Deep eutectic solvents (DES) like choline chloride/urea (15% v/v water) improve substrate solubility, increasing yields from 15% to 50%.

- Product Characterization : NMR and LC-MS confirm structure, with 99.3% purity post-purification.

Advantages:

- Avoids toxic reagents (e.g., chlorpromazine chloride).

- Environmentally friendly with moderate energy input.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

SPPS employs Fmoc-protected amino acids anchored to polystyrene resins. For Tyr-Ala-Phe:

- Resin Functionalization : Wang or Rink amide resin preloaded with Fmoc-Phe.

- Coupling Reagents : HBTU/DIEA in DMF, with double couplings to ensure >99% efficiency.

- Deprotection : 20% piperidine in DMF removes Fmoc groups.

- Cleavage : TFA/TIS/H2O (95:2.5:2.5) liberates the peptide, yielding 73–94% purity.

Table 2: SPPS Performance Metrics

| Step | Reagents/Conditions | Efficiency (%) |

|---|---|---|

| Coupling | HBTU/DIEA, 2×10 min | >99 |

| Deprotection | 20% piperidine, 2×5 min | >99 |

| Cleavage | TFA/TIS/H2O, 3 h | 73–94 |

Hybrid Approaches and Emerging Technologies

Purification and Analytical Validation

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

l-Tyrosyl-l-alanyl-l-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of l-tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The aromatic rings of l-tyrosine and l-phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in l-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.

Scientific Research Applications

Pharmacological Applications

1.1 Drug Delivery Systems

The structural properties of l-Tyrosyl-l-alanyl-l-phenylalanine make it a candidate for targeted drug delivery systems. Its components can interact with the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain tumors. Research has indicated that compounds designed to exploit LAT1 can enhance the accumulation of drugs in cancerous tissues while minimizing exposure to healthy tissues. This mechanism is crucial for improving the efficacy of chemotherapy agents and reducing side effects associated with systemic drug delivery .

1.2 Neurotransmitter Precursor

This compound is linked to the metabolic pathways of neurotransmitters. Phenylalanine, one of its components, is a precursor to tyrosine, which subsequently converts into dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in mood regulation, cognitive function, and stress response . Thus, this tripeptide may have implications in treating mood disorders or cognitive impairments.

Metabolic Studies

2.1 Phenylalanine and Tyrosine Kinetics

The metabolic pathways involving phenylalanine and tyrosine have been extensively studied using isotopic tracers. Research has shown that this compound can be utilized to investigate the kinetics of these amino acids in humans and animals, particularly in conditions like phenylketonuria (PKU) where phenylalanine metabolism is disrupted . Such studies help in understanding metabolic disorders and developing dietary interventions.

2.2 Plant Metabolism

In plant biology, this compound influences the expression of genes involved in flavonoid biosynthesis through the phenylalanine ammonia-lyase (PAL) pathway. Experiments on wheat plants have demonstrated that supplementation with phenylalanine significantly enhances PAL activity and related metabolic processes . This has implications for agricultural practices aimed at improving crop resilience and nutritional quality.

Case Studies

Mechanism of Action

The mechanism of action of l-Tyrosyl-l-alanyl-l-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of l-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings of l-tyrosine and l-phenylalanine can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

L-Phenylalanyl-Glycine (Phe-Gly)

L-Alanyl-L-alanine (Ala-Ala)

- Sequence : Ala-Ala (dipeptide).

- Molecular Formula : C₆H₁₂N₂O₃.

- Molecular Weight : ~160.17 g/mol.

- Key Properties : Exhibits lower hydrophobicity (LogP < 0) and simpler structure, making it a model for studying peptide folding and stability .

Tripeptides with Similar Residues

L-Tyrosyl-L-alanyl-L-phenylalanine (Tyr-Ala-Phe)

L-Alanyl-L-alanyl-L-alanyl-L-tyrosyl-L-alanyl (Ala-Ala-Ala-Tyr-Ala)

- Sequence : Ala-Ala-Ala-Tyr-Ala.

- Molecular Formula : C₂₄H₃₆N₆O₈ (same as Tyr-Ala-Phe).

- Key Features : Extended alanine repeats increase rigidity but reduce aromatic-driven bioactivity .

Longer Peptides with Shared Motifs

L-Leucyl-L-tyrosyl-L-tyrosyl-L-phenylalanyl-L-glutaminylglycyl (Leu-Tyr-Tyr-Phe-Gln-Gly)

L-Glutaminyl-L-tyrosyl-L-alanyl-L-seryl-L-tyrosyl-L-methionyl-L-tyrosyl-L-tyrosyl-L-cysteinyl-L-phenylalanyl

- Sequence : Gln-Tyr-Ala-Ser-Tyr-Met-Tyr-Tyr-Cys-Phe.

- Molecular Formula : C₈₄H₁₀₇N₁₅O₂₁S₂.

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Peptides

| Compound | Sequence | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| Tyr-Ala-Phe | Tyr-Ala-Phe | 536.58 | 0.52 | 229.05 | Aromatic (Tyr, Phe), -OH (Tyr) |

| Phe-Gly | Phe-Gly | 222.24 | ~0.2 | ~120 | Aromatic (Phe), -COOH |

| Ala-Ala | Ala-Ala | 160.17 | -0.5 | ~90 | Aliphatic |

| Leu-Tyr-Tyr-Phe-Gln-Gly | Leu-Tyr-Tyr-Phe-Gln-Gly | 919.98 | 2.1 | ~300 | Multiple -OH (Tyr), -NH₂ (Gln) |

Key Findings:

Hydrophobicity : Tyr-Ala-Phe (LogP 0.52) is more hydrophobic than dipeptides like Phe-Gly (LogP ~0.2) but less than large peptides like Leu-Tyr-Tyr-Phe-Gln-Gly (LogP 2.1) .

Polarity : Higher PSA in Tyr-Ala-Phe (229.05 Ų) compared to Ala-Ala (~90 Ų) suggests greater solubility in polar solvents .

Synthesis Complexity : Tripeptides like Tyr-Ala-Phe require protection of tyrosine’s hydroxyl group during solid-phase synthesis, similar to protocols for L-phenylalanine derivatives .

Research Implications

- Drug Design : Tyr-Ala-Phe’s balanced LogP and PSA make it a candidate for oral bioavailability optimization .

- Enzymatic Stability : Longer peptides (e.g., Leu-Tyr-Tyr-Phe-Gln-Gly) may exhibit protease resistance due to bulky aromatic residues .

- Structural Studies : Dipeptides like Ala-Ala serve as simplified models for computational simulations of peptide behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.